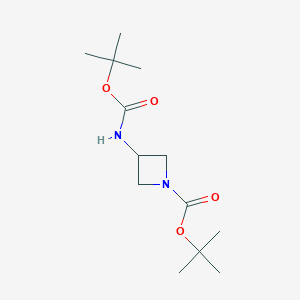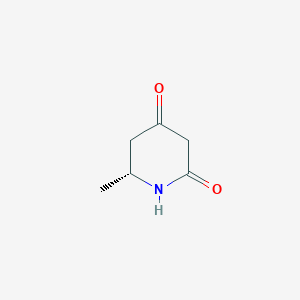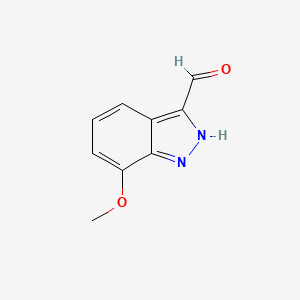
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride typically involves the reaction of appropriate triazole precursors with methylene chloride under controlled conditions. One common method involves the use of 4H-1,2,4-triazole and formaldehyde in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar triazole derivative with different functional groups.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane:
Uniqueness
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C5H7ClN6 |
|---|---|
Molekulargewicht |
186.60 g/mol |
IUPAC-Name |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H6N6.ClH/c1(4-6-2-8-10-4)5-7-3-9-11-5;/h2-3H,1H2,(H,6,8,10)(H,7,9,11);1H |
InChI-Schlüssel |
FKJNDCHYMMIBRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CC2=NC=NN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)




![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)



